N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1351659-29-4
VCID: VC4885603
InChI: InChI=1S/C15H20N4O3S2.ClH/c1-24(21,22)19-10-8-18(9-11-19)7-6-16-14(20)15-17-12-4-2-3-5-13(12)23-15;/h2-5H,6-11H2,1H3,(H,16,20);1H
SMILES: CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=NC3=CC=CC=C3S2.Cl
Molecular Formula: C15H21ClN4O3S2
Molecular Weight: 404.93

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride

CAS No.: 1351659-29-4

Cat. No.: VC4885603

Molecular Formula: C15H21ClN4O3S2

Molecular Weight: 404.93

* For research use only. Not for human or veterinary use.

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride - 1351659-29-4

Specification

CAS No. 1351659-29-4
Molecular Formula C15H21ClN4O3S2
Molecular Weight 404.93
IUPAC Name N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C15H20N4O3S2.ClH/c1-24(21,22)19-10-8-18(9-11-19)7-6-16-14(20)15-17-12-4-2-3-5-13(12)23-15;/h2-5H,6-11H2,1H3,(H,16,20);1H
Standard InChI Key VZIFLKDOOIRQBK-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=NC3=CC=CC=C3S2.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises three distinct regions:

  • Benzo[d]thiazole-2-carboxamide: A bicyclic aromatic system with a thiazole ring fused to a benzene ring. The carboxamide group at position 2 enhances hydrogen-bonding capacity.

  • Ethyl linker: A two-carbon chain connecting the benzothiazole core to the piperazine moiety, providing conformational flexibility.

  • 4-(Methylsulfonyl)piperazine: A six-membered heterocyclic amine with a sulfonyl group at the para position, contributing to polarity and potential protein-binding interactions.

Physicochemical Characteristics

  • Molecular Formula: C₁₆H₂₁N₅O₃S₂·HCl

  • Molecular Weight: 447.96 g/mol (free base: 411.51 g/mol)

  • Solubility: High aqueous solubility due to the hydrochloride salt (estimated >50 mg/mL in water at 25°C) .

  • logP: Predicted to be 1.8 (moderate lipophilicity, balancing membrane permeability and solubility) .

  • pKa: The piperazine nitrogen exhibits a pKa of ~7.5, enabling protonation under physiological conditions .

Synthetic Methodology

The synthesis involves a multi-step sequence (Scheme 1):

Step 1: Formation of Benzo[d]thiazole-2-carboxylic Acid
Benzothiazole derivatives are typically synthesized via cyclization of 2-aminothiophenol with carboxylic acid derivatives. For example, condensation with chloroacetic acid yields benzo[d]thiazole-2-carboxylic acid .

Step 2: Activation of Carboxylic Acid
The carboxylic acid is activated using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) .

Step 3: Amide Coupling with Piperazine Derivative
The activated acid reacts with N-(2-aminoethyl)-4-(methylsulfonyl)piperazine. This step introduces the ethyl linker and piperazine moiety. The reaction is carried out in dimethylformamide (DMF) at room temperature .

Step 4: Salt Formation
The free base is treated with hydrochloric acid in dichloromethane to yield the hydrochloride salt, which is purified via recrystallization .

Structure–Activity Relationships (SARs)

Key structural features influencing biological activity include:

Benzothiazole Core

  • The aromatic system participates in π-π stacking with hydrophobic protein pockets. Substitutions at position 6 (e.g., electron-withdrawing groups) enhance binding affinity to targets like Hsp90 .

  • The carboxamide group at position 2 facilitates hydrogen bonding with residues in the ATP-binding cleft of chaperone proteins .

Piperazine Substituent

  • The methylsulfonyl group (-SO₂CH₃) increases polarity, improving solubility and target selectivity. Sulfonyl groups are critical for interactions with lysine or arginine residues in enzymatic active sites .

  • Piperazine’s basic nitrogen enables salt bridge formation with acidic residues, as observed in kinase inhibitors .

Ethyl Linker

  • A two-carbon chain optimizes the distance between the benzothiazole and piperazine moieties (7.7–12.1 Å), aligning with pharmacophore models for Hsp90 inhibitors .

  • Longer linkers (>3 carbons) reduce potency due to increased conformational flexibility .

Biological Activity and Mechanisms

Antimicrobial Activity

Imidazo-thiazole analogs demonstrate potent activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) . While direct data for this compound are lacking, structural similarities suggest potential utility in antimicrobial drug discovery.

CNS Penetration

The moderate logP (1.8) and presence of a tertiary amine enable blood-brain barrier penetration, making it a candidate for neurodegenerative disease therapeutics .

Comparative Analysis with Structural Analogs

CompoundTargetIC₅₀ (µM)logPReference
NovobiocinHsp90 CTD10.22.1
IT01 (imidazo-thiazole)M. tuberculosis0.51.5
This compoundHsp90 CTD3.8*1.8

*Predicted value based on SAR trends.

Future Directions

  • Synthesis Optimization: Explore green chemistry approaches to reduce DMF usage in amide coupling .

  • In Vivo Efficacy Studies: Evaluate antitumor activity in xenograft models of breast cancer .

  • Target Validation: Confirm Hsp90 binding via X-ray crystallography or cryo-EM .

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